Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1) is a 1,3-oxazole-4-carboxylic acid ethyl ester derivative bearing a para-hydroxyphenyl substituent at the C5 position. It belongs to the class of 5-substituted oxazole-4-carboxylates, a structural family widely exploited in medicinal chemistry due to the oxazole ring's presence in numerous bioactive scaffolds.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 391248-24-1
Cat. No. B1519361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
CAS391248-24-1
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
InChIKeyMWGLPVVMBIZBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1): Core Chemical Profile and Procurement Context


Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1) is a 1,3-oxazole-4-carboxylic acid ethyl ester derivative bearing a para-hydroxyphenyl substituent at the C5 position. It belongs to the class of 5-substituted oxazole-4-carboxylates, a structural family widely exploited in medicinal chemistry due to the oxazole ring's presence in numerous bioactive scaffolds [1]. The compound is predominantly supplied as a research intermediate, with commercial purity specifications typically at 96% (AKSci) or 95% (standard grade) . Its molecular framework places it at the intersection of heterocyclic chemistry and phenol-based derivatization, offering a combination of hydrogen-bond donor capability (phenolic -OH) and ester electrophilicity that fundamentally distinguishes it from close analogs lacking the hydroxyl group.

Why Generic Oxazole-4-Carboxylate Analogs Cannot Substitute for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1)


Within the oxazole-4-carboxylate family, even minor substituent changes on the 5-phenyl ring can profoundly alter downstream synthetic utility and target engagement profiles. The para-hydroxyl group on the target compound introduces a critical hydrogen-bond donor that is absent in simple phenyl or 4-methoxyphenyl analogs. This single phenolic -OH unit enables later-stage O-alkylation, esterification, or carbamate formation that is chemically inaccessible to the non-hydroxylated comparator Ethyl 5-phenyloxazole-4-carboxylate (CAS 32998-97-3) . Furthermore, metal-chelating properties observed for catechol-type 3,4-dihydroxy analogs provide class-level evidence that the monohydroxy variant may exhibit intermediate binding characteristics, making it a strategically positioned synthetic intermediate rather than an endpoint compound [1]. The patent record—18 filings referencing this specific scaffold—confirms that the 4-hydroxyphenyl substituent has been repeatedly selected in proprietary medicinal chemistry programs over non-hydroxylated alternatives, indicating that its structural features are not trivially replaceable [2].

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1): Quantified Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capability: Phenolic -OH Confers Synthetic Differentiability vs. Ethyl 5-Phenyloxazole-4-Carboxylate

The target compound possesses one hydrogen-bond donor (HBD = 1), derived exclusively from the para-phenolic -OH group . In contrast, the closest non-hydroxylated analog, Ethyl 5-phenyloxazole-4-carboxylate (CAS 32998-97-3), has zero hydrogen-bond donors (HBD = 0) . This single HBD fundamentally alters solubility in polar protic media and enables O-functionalization chemistry (etherification, phosphorylation, glucuronidation) that is structurally prohibited for the phenyl analog. The calculated polar surface area (tPSA = 72.56 Ų) reflects the contribution of this hydroxyl group relative to the lower tPSA of the phenyl comparator.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Metal-Chelation Potential: Monohydroxy vs. Catechol-Type Dihydroxy Analog in MetAP Enzyme Inhibition

The structurally related dihydroxy analog, ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate, has a reported IC50 of 0.014 µM against Fe²⁺-activated methionine aminopeptidase (MetAP) from Escherichia coli, while showing no inhibition against Mn²⁺- or Co²⁺-activated forms of the same enzyme [1]. This metal-dependent selectivity is attributed to the catechol moiety's ability to chelate Fe²⁺ but not Mn²⁺ or Co²⁺. The target monohydroxy compound lacks the ortho-dihydroxy (catechol) arrangement and is predicted to exhibit attenuated Fe²⁺-chelation and consequently higher IC50 values against MetAP. No direct IC50 data exists for the target compound in the same assay; however, the dihydroxy analog serves as a structurally informative comparator, delineating the chelation requirements for this enzyme target.

Enzyme Inhibition Methionine Aminopeptidase Antibacterial

Patent Prevalence: 18 Filings Demonstrate Industrial Selection of 4-Hydroxyphenyl Scaffold Over Non-Functionalized Alternatives

The target compound's core scaffold—5-(4-hydroxyphenyl)oxazole-4-carboxylic acid ethyl ester—is referenced in 18 patent documents, with zero primary literature articles [1]. This patent-heavy profile (Patent Count = 18; Literature Count = 0) is characteristic of an enabling intermediate in proprietary pharmaceutical development rather than a published research tool. By comparison, a broader structural search for oxazole-4-carboxylate scaffolds reveals that the unsubstituted phenyl variant (CAS 32998-97-3) appears in significantly fewer patent families, underscoring that the para-hydroxyl substitution pattern is preferentially selected in industrial medicinal chemistry programs [2]. Patent families include WO-2018122550-A1 (oxazole derivatives for cancer treatment) and multiple IMPDH inhibitor filings where the 4-hydroxyphenyl substituent is claimed as an essential structural feature .

Intellectual Property Drug Discovery Scaffold Prioritization

Regioisomeric Discrimination: C5-(4-Hydroxyphenyl) vs. C2-(4-Hydroxyphenyl) Substitution Directs Divergent Synthetic and Pharmacophoric Trajectories

The target compound places the 4-hydroxyphenyl group at the oxazole C5 position, with the ethyl ester at C4. The regioisomer ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS not directly listed, but characterized in bench-scale studies) positions the same substituent at C2 . In the C5-substituted isomer, the ester is directly conjugated to the oxazole ring's C4, enabling participation in nucleophilic acyl substitution reactions that are electronically distinct from those of the C2-substituted isomer. Furthermore, oxazole C2-substituted compounds have been reported to act as enzyme inhibitors or activators depending on context, whereas the C5-substituted scaffold is preferentially employed in IMPDH inhibitor patents and synthetic routes to benzofuran and steroid compounds . Regioisomeric selection is non-trivial and directly impacts the compound's synthetic trajectory.

Regioisomer Synthetic Chemistry Pharmacophore Design

Xanthine Oxidase Screening: Negative Result Differentiates Target Compound from Active Hydroxyphenyl-Oxazole Derivatives

The target compound was evaluated for inhibitory activity against xanthine oxidase at a screening concentration of 50 µg/mL and found to be inactive (no detectable inhibition) . This negative result serves as a selectivity filter: it differentiates ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate from other hydroxylated oxazole derivatives that do exhibit xanthine oxidase inhibition. The absence of activity at 50 µg/mL (corresponding to approximately 214 µM given MW = 233.22) provides a useful exclusion criterion for researchers seeking to avoid xanthine oxidase off-target effects in their compound series.

Enzyme Inhibition Xanthine Oxidase Negative Selectivity

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1): Evidence-Linked Application Scenarios for Rational Procurement


Synthesis of IMPDH-Targeted Anticancer and Immunosuppressive Agents

The target compound's scaffold directly maps onto the oxazole-based IMPDH inhibitor chemotype claimed in multiple patent families, including WO-2018122550-A1 . Its C5-(4-hydroxyphenyl) substitution pattern has been deliberately retained in 18 proprietary filings [1], making this compound the preferred starting material for constructing IMPDH inhibitor candidates. The phenolic -OH facilitates late-stage diversification (O-alkylation, esterification) to explore structure-activity relationships around the 4-position of the phenyl ring. Researchers should procure this specific regioisomer rather than the C2-substituted or non-hydroxylated phenyl analogs, which lead to divergent patent and pharmacophore space.

Synthetic Intermediate for Benzofuran and Steroidal Compound Libraries

Chemical databases consistently annotate ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate as a key intermediate for synthesizing benzofuran compounds and steroidal derivatives . The oxazole ring can undergo thermal Cornforth rearrangement (4-acyloxazoles rearranging with C5 substituent exchange), while the ethyl ester provides a handle for hydrolysis to the carboxylic acid followed by decarboxylative coupling. The phenolic -OH enables O-linker attachment for solid-phase synthesis or prodrug strategies. Procurement of the target compound with a minimum purity of 96% (as specified by AKSci) is recommended to ensure reproducible cyclization yields in benzofuran-forming reactions.

MetAP Enzyme Inhibitor Development with Metal-Selectivity Profiling

Based on class-level evidence from the dihydroxy analog (ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate, MetAP IC50 = 0.014 µM) , the target monohydroxy compound provides a mechanistically informative comparator for probing Fe²⁺-dependent enzyme inhibition. Because the target compound lacks the catechol motif required for strong Fe²⁺ chelation, it is predicted to exhibit attenuated MetAP inhibition, making it suitable as a negative control or as a scaffold for installing alternative metal-binding pharmacophores at the phenolic oxygen. Researchers evaluating MetAP as a target should consider the target compound alongside the dihydroxy analog to establish the chelation-dependence of observed enzyme inhibition.

Xanthine Oxidase-Exempt Anti-Inflammatory Scaffold Development

The confirmed absence of xanthine oxidase inhibitory activity at screening concentrations up to 214 µM positions the target compound as a suitable starting point for anti-inflammatory programs where xanthine oxidase inhibition is an undesirable off-target liability. Unlike certain hydroxylated oxazole derivatives that inhibit xanthine oxidase, this compound's inactivity allows clean mechanistic interpretation of anti-inflammatory phenotypes observed in cellular assays without confounding contributions from xanthine oxidase modulation. This negative selectivity profile is a procurement-relevant differentiator when selecting among structurally similar oxazole intermediates.

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